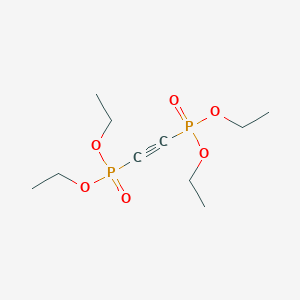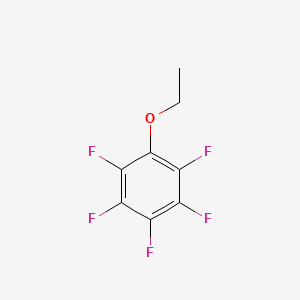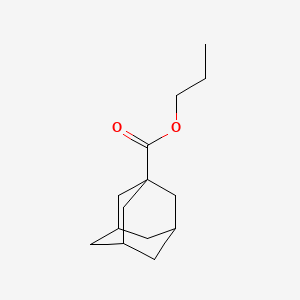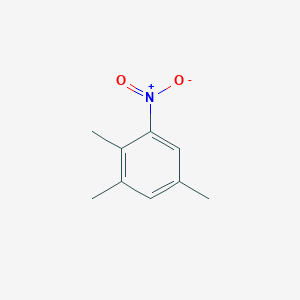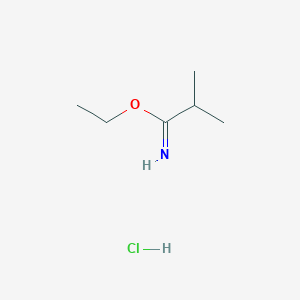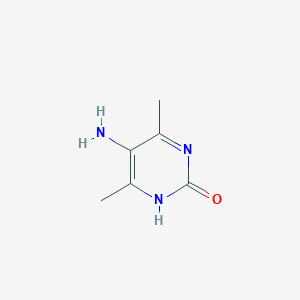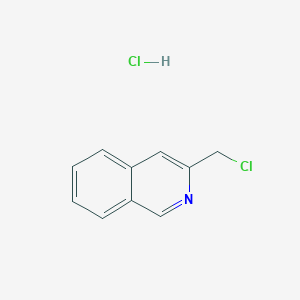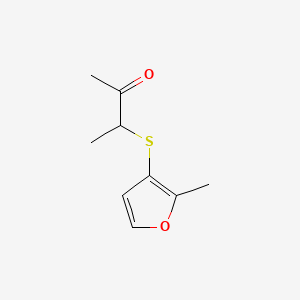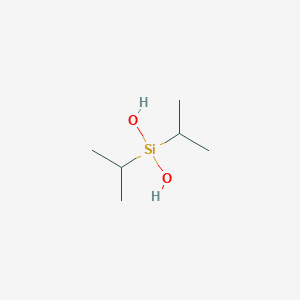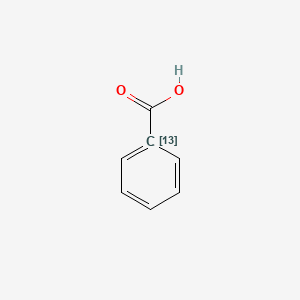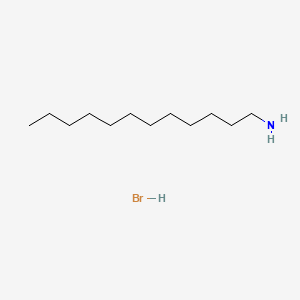
ドデカン-1-アミン臭化水素酸塩
概要
説明
1-Dodecanamine, hydrobromide is an organic compound with the molecular formula C₁₂H₂₇N·HBr. It is a derivative of dodecylamine, where the amine group is protonated and paired with a bromide ion. This compound is commonly used in various chemical and industrial applications due to its surfactant properties.
科学的研究の応用
1-Dodecanamine, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
作用機序
Target of Action
1-Dodecanamine, hydrobromide, also known as Dodecan-1-amine hydrobromide, is a compound with a molecular weight of 185.3495 . .
Biochemical Pathways
It’s worth noting that the compound has been used as a precursor in perovskite solar cells . In this context, it contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
Result of Action
In the context of perovskite solar cells, it has been noted to improve solar cell efficiency due to a greater passivation effect, particularly on a 172 eV bandgap perovskite .
Action Environment
In the context of its use in perovskite solar cells, the variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
生化学分析
Biochemical Properties
1-Dodecanamine, hydrobromide plays a significant role in biochemical reactions, particularly in the formation of organohalide-based perovskites for solar cell applications . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability. Additionally, 1-Dodecanamine, hydrobromide can form complexes with metal ions, affecting their bioavailability and activity in biochemical processes .
Cellular Effects
1-Dodecanamine, hydrobromide has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with membrane receptors and altering their activity . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, 1-Dodecanamine, hydrobromide can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, leading to changes in cellular redox status .
Molecular Mechanism
The molecular mechanism of 1-Dodecanamine, hydrobromide involves its interaction with biomolecules such as proteins, lipids, and nucleic acids. It can bind to enzyme active sites, either inhibiting or activating their activity . For example, 1-Dodecanamine, hydrobromide can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dodecanamine, hydrobromide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to 1-Dodecanamine, hydrobromide can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-Dodecanamine, hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
1-Dodecanamine, hydrobromide is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it can be conjugated with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic pathways influence the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 1-Dodecanamine, hydrobromide is transported and distributed through interactions with transporters and binding proteins . It can accumulate in lipid-rich regions, such as cell membranes and adipose tissue, due to its hydrophobic nature . The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
1-Dodecanamine, hydrobromide is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment . Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its biological effects .
準備方法
Synthetic Routes and Reaction Conditions
1-Dodecanamine, hydrobromide can be synthesized through the reaction of dodecylamine with hydrobromic acid. The reaction is typically carried out in an aqueous medium, where dodecylamine is dissolved in water, and hydrobromic acid is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the hydrobromide salt. The product is isolated by cooling the reaction mixture and filtering the precipitated 1-dodecanamine, hydrobromide.
Industrial Production Methods
In industrial settings, the production of 1-dodecanamine, hydrobromide involves large-scale reactors where dodecylamine and hydrobromic acid are mixed under controlled conditions. The reaction is monitored for temperature and pH to ensure complete conversion of dodecylamine to its hydrobromide salt. The product is then purified through crystallization or recrystallization techniques to obtain high-purity 1-dodecanamine, hydrobromide.
化学反応の分析
Types of Reactions
1-Dodecanamine, hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-alkylated or N-acylated derivatives.
Oxidation: Formation of amides, nitriles, or carboxylic acids.
Reduction: Formation of primary amines or other reduced forms.
類似化合物との比較
1-Dodecanamine, hydrobromide can be compared with other similar compounds such as:
1-Dodecanamine, hydrochloride: Similar in structure but with a chloride ion instead of bromide. It has comparable surfactant properties but may differ in solubility and reactivity.
1-Dodecanamine, sulfate: Contains a sulfate ion, which can influence its solubility and interaction with other compounds.
1-Dodecanamine, acetate: The acetate ion can affect the compound’s reactivity and its use in different applications.
The uniqueness of 1-dodecanamine, hydrobromide lies in its specific interactions with hydrobromic acid, which can influence its chemical behavior and applications in various fields.
特性
IUPAC Name |
dodecan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFEELLBDNLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483448 | |
| Record name | 1-Dodecanamine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26204-55-7 | |
| Record name | 1-Dodecanamine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphane](/img/structure/B1601259.png)


